Cas no 1198-14-7 (5-Bromoquinolin-8-ol)

5-Bromoquinolin-8-ol 化学的及び物理的性質
名前と識別子
-
- 5-Bromoquinolin-8-ol
- 5-bromo-8-hydroxyquinoline
- 5-Bromo-8-quinolinol
- 8-Quinolinol, 5-bromo-
- 5-Bromo-8-oxyquinoline
- 5-bromo-8-hydroxy quinoline
- NSC74941
- Oprea1_227628
- WIIUANWSGSTCLG-UHFFFAOYSA-N
- HMS1595O03
- SBB072390
- STK370867
- TRA0086873
- AC-4822
- 1198-14-7
- NSC 74941
- W-108496
- DS-13339
- F3308-0252
- CS-W008422
- EINECS 214-829-2
- AMS_CNC_ID-183167834
- MFCD00457011
- SR-01000289102-1
- SB71615
- SR-01000289102
- AKOS002286988
- DTXSID20152590
- BRN 0129563
- NSC-74941
- AMY4308
- InChI=1/C9H6BrNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12
- NS00023885
- 5-21-03-00288 (Beilstein Handbook Reference)
- SMSSF-0625760
- FT-0656515
- SY024411
- SCHEMBL113482
- quinoline, 5-bromo-8-hydroxy-
- ALBB-024963
- DTXCID4075081
-
- MDL: MFCD00457011
- インチ: 1S/C9H6BrNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H
- InChIKey: WIIUANWSGSTCLG-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C(=C2C=1C([H])=C([H])C([H])=N2)O[H]
- BRN: 0129563
計算された属性
- せいみつぶんしりょう: 222.96300
- どういたいしつりょう: 222.963
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 33.1
じっけんとくせい
- 密度みつど: 1.5708 (rough estimate)
- ゆうかいてん: 125.0 to 129.0 deg-C
- ふってん: 362.7°C at 760 mmHg
- フラッシュポイント: 173.2°C
- 屈折率: 1.6120 (estimate)
- PSA: 33.12000
- LogP: 2.70290
5-Bromoquinolin-8-ol セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- RTECS番号:VC4582000
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
5-Bromoquinolin-8-ol 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Bromoquinolin-8-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B54730-5g |
5-Bromoquinolin-8-ol |
1198-14-7 | 95% | 5g |
¥376.0 | 2022-04-28 | |
abcr | AB216244-10 g |
5-Bromo-8-quinolinol, 95%; . |
1198-14-7 | 95% | 10g |
€278.90 | 2023-01-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B54730-25g |
5-Bromoquinolin-8-ol |
1198-14-7 | 95% | 25g |
¥1558.0 | 2022-04-28 | |
TRC | B698933-100mg |
5-Bromoquinolin-8-ol |
1198-14-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
abcr | AB216244-1 g |
5-Bromo-8-quinolinol, 95%; . |
1198-14-7 | 95% | 1g |
€94.20 | 2023-01-27 | |
Apollo Scientific | OR53034-5g |
5-Bromoquinolin-8-ol |
1198-14-7 | 98+% | 5g |
£46.00 | 2025-02-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XE183-5g |
5-Bromoquinolin-8-ol |
1198-14-7 | 95% | 5g |
658CNY | 2021-05-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XE183-1g |
5-Bromoquinolin-8-ol |
1198-14-7 | 95% | 1g |
156CNY | 2021-05-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3324-25g |
5-Bromoquinolin-8-ol |
1198-14-7 | 96.0%(GC) | 25g |
¥2450.0 | 2022-06-10 | |
Chemenu | CM145232-10g |
5-Bromoquinolin-8-ol |
1198-14-7 | 95% | 10g |
$149 | 2021-08-05 |
5-Bromoquinolin-8-ol 関連文献
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Hai-Rong Zhang,Yan-Cheng Liu,Ting Meng,Qi-Pin Qin,Shang-Feng Tang,Zhen-Feng Chen,Bi-Qun Zou,You-Nian Liu,Hong Liang Med. Chem. Commun. 2015 6 2224
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Hai-Rong Zhang,Yan-Cheng Liu,Zhen-Feng Chen,Ting Meng,Bi-Qun Zou,You-Nian Liu,Hong Liang New J. Chem. 2016 40 6005
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Venla M. Manninen,Walaa A. E. Omar,Juha P. Heiskanen,Helge J. Lemmetyinen,Osmo E. O. Hormi J. Mater. Chem. 2012 22 22971
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H. Irving,A. R. Pinnington J. Chem. Soc. 1957 285
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Anna Isakova,Olga Efremova,Nikki Pullan,Larry Lüer,Paul D. Topham RSC Adv. 2016 6 6598
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Hai-Rong Zhang,Ke-Bin Huang,Zhen-Feng Chen,Yan-Cheng Liu,You-Nian Liu,Ting Meng,Qi-Pin Qin,Bi-Qun Zou,Hong Liang Med. Chem. Commun. 2016 7 806
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Chanchal Sonkar,Sayantan Sarkar,Suman Mukhopadhyay RSC Med. Chem. 2022 13 22
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Anna Isakova,Olga Efremova,Nikki Pullan,Larry Lüer,Paul D. Topham RSC Adv. 2016 6 6598
5-Bromoquinolin-8-olに関する追加情報
5-Bromoquinolin-8-ol: A Comprehensive Overview
5-Bromoquinolin-8-ol (CAS No. 1198-14-7) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, also referred to as 8-hydroxy-5-bromoquinoline, belongs to the quinoline family of compounds, which are known for their versatile applications in drug discovery and material synthesis. The structure of 5-bromoquinolin-8-ol consists of a quinoline ring system with a hydroxyl group at position 8 and a bromine atom at position 5, making it a valuable intermediate in the synthesis of various bioactive molecules.
The synthesis of 5-bromoquinolin-8-ol typically involves multi-step reactions, often starting from quinoline derivatives. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for the preparation of this compound. For instance, researchers have explored the use of catalytic systems and microwave-assisted synthesis to enhance reaction yields and reduce production time. These methods not only improve the scalability of the synthesis but also align with the growing demand for sustainable chemical processes.
One of the most notable applications of 5-bromoquinolin-8-ol is in the field of drug discovery. The compound serves as a valuable building block for constructing bioactive molecules with potential therapeutic applications. For example, studies have shown that derivatives of 5-bromoquinolin-8-ol exhibit promising anti-tumor activity by targeting specific signaling pathways involved in cancer progression. Additionally, research has demonstrated its potential as an anti-inflammatory agent, highlighting its ability to modulate key inflammatory mediators.
Recent research has also explored the role of 5-bromoquinolin-8-ol in antimicrobial drug development. With the increasing threat of antibiotic resistance, there is an urgent need for novel compounds that can combat pathogenic microorganisms. Studies have shown that certain derivatives of this compound exhibit potent activity against bacteria, fungi, and even some viruses. These findings underscore its potential as a lead compound for developing new classes of antimicrobial agents.
In addition to its pharmacological applications, 5-bromoquinolin-8-ol has found utility in materials science. Its unique electronic properties make it a candidate for applications in organic electronics and optoelectronic devices. Researchers have investigated its use in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs), where it can serve as an electron transport layer or a photosensitizer. These applications highlight its versatility beyond traditional pharmaceutical uses.
The structural features of 5-bromoquinolin-8-ol contribute significantly to its reactivity and biological activity. The presence of both a hydroxyl group and a bromine atom introduces functional diversity, enabling it to participate in various chemical transformations. For instance, the hydroxyl group can act as a nucleophile or undergo oxidation to form more complex structures, while the bromine atom can serve as an electrophilic site for substitution reactions.
Recent studies have also focused on understanding the mechanism of action of 5-bromoquinolin-8-ol and its derivatives at the molecular level. Advanced computational techniques, such as molecular docking and quantum mechanics simulations, have provided insights into how these compounds interact with biological targets. This knowledge is crucial for designing more potent and selective drugs based on this scaffold.
Furthermore, the environmental impact of 5-bromoquinolin-8-ol has been a topic of interest in recent years. Researchers have investigated its biodegradability and toxicity profiles to assess its safety for industrial and medical applications. These studies are essential for ensuring that any products derived from this compound meet regulatory standards and minimize environmental risks.
In conclusion, 5-bromoquinolin-8-ol (CAS No. 1198-14-7) is a versatile compound with significant potential in various scientific domains. Its role as a building block in drug discovery, coupled with its applications in materials science, positions it as an important molecule for future research and development. As ongoing studies continue to uncover new properties and uses, 5-bromoquinolin-8-ol is poised to make even greater contributions to science and technology.
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